molecular formula C23H31FN4OS B12181402 2-(2-fluorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B12181402
M. Wt: 430.6 g/mol
InChI Key: LMOGKYVXRHIDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with the appropriate amine, in this case, {[1-(4-methylpiperazino)cyclohexyl]methyl}amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and anticancer agent.

    Biological Studies: The compound is used to investigate the biological pathways and mechanisms of thiazole derivatives.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl and piperazino groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide
  • 2-(2-bromophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide

Uniqueness

The presence of the fluorophenyl group in 2-(2-fluorophenyl)-4-methyl-N~5~-{[1-(4-methylpiperazino)cyclohexyl]methyl}-1,3-thiazole-5-carboxamide may confer unique properties, such as increased lipophilicity and enhanced biological activity compared to its chloro- and bromo- counterparts.

Properties

Molecular Formula

C23H31FN4OS

Molecular Weight

430.6 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-methyl-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H31FN4OS/c1-17-20(30-22(26-17)18-8-4-5-9-19(18)24)21(29)25-16-23(10-6-3-7-11-23)28-14-12-27(2)13-15-28/h4-5,8-9H,3,6-7,10-16H2,1-2H3,(H,25,29)

InChI Key

LMOGKYVXRHIDRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3(CCCCC3)N4CCN(CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.